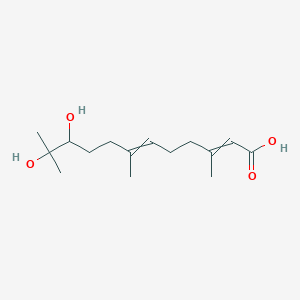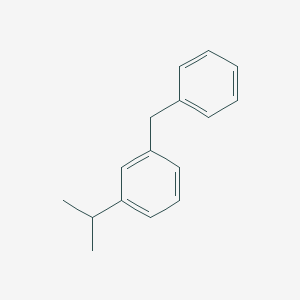![molecular formula C11H24OSi B14292772 Silane, [(1-ethenylhexyl)oxy]trimethyl- CAS No. 117184-66-4](/img/structure/B14292772.png)
Silane, [(1-ethenylhexyl)oxy]trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, [(1-ethenylhexyl)oxy]trimethyl-, is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and one [(1-ethenylhexyl)oxy] group. This compound is part of the broader class of silanes, which are widely used in various industrial and scientific applications due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(1-ethenylhexyl)oxy]trimethyl-, typically involves the hydrosilylation reaction. This process includes the addition of a silicon-hydrogen bond across an unsaturated carbon-carbon bond, such as an alkene or alkyne. The reaction is often catalyzed by transition metals like platinum or rhodium. The general reaction scheme can be represented as follows:
R−SiH3+CH2=CH−R′→R−SiH2−CH2−CH2−R′
In this case, the [(1-ethenylhexyl)oxy] group is introduced to the silicon atom through a similar hydrosilylation process.
Industrial Production Methods
On an industrial scale, the production of Silane, [(1-ethenylhexyl)oxy]trimethyl-, involves the use of large-scale hydrosilylation reactors. These reactors are designed to handle the high pressures and temperatures required for efficient catalysis. The process is optimized to ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, [(1-ethenylhexyl)oxy]trimethyl-, undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can act as a reducing agent in certain organic reactions.
Substitution: The [(1-ethenylhexyl)oxy] group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like chlorine or bromine are often employed.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Corresponding reduced silanes.
Substitution: Various substituted silanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Silane, [(1-ethenylhexyl)oxy]trimethyl-, has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its ability to form strong bonds with various substrates.
Wirkmechanismus
The mechanism of action of Silane, [(1-ethenylhexyl)oxy]trimethyl-, involves its ability to form strong covalent bonds with other molecules. The silicon atom, with its vacant d-orbitals, can engage in various bonding interactions, making it a versatile compound in chemical reactions. The [(1-ethenylhexyl)oxy] group provides additional reactivity, allowing for further functionalization and modification.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilane: Similar in structure but lacks the [(1-ethenylhexyl)oxy] group.
Triethylsilane: Contains ethyl groups instead of methyl groups.
Phenylsilane: Contains a phenyl group instead of the [(1-ethenylhexyl)oxy] group.
Uniqueness
Silane, [(1-ethenylhexyl)oxy]trimethyl-, is unique due to the presence of the [(1-ethenylhexyl)oxy] group, which imparts additional reactivity and functionality compared to other silanes. This makes it particularly useful in applications requiring specific chemical modifications and interactions.
Eigenschaften
CAS-Nummer |
117184-66-4 |
|---|---|
Molekularformel |
C11H24OSi |
Molekulargewicht |
200.39 g/mol |
IUPAC-Name |
trimethyl(oct-1-en-3-yloxy)silane |
InChI |
InChI=1S/C11H24OSi/c1-6-8-9-10-11(7-2)12-13(3,4)5/h7,11H,2,6,8-10H2,1,3-5H3 |
InChI-Schlüssel |
RYUNUPHUZIQJNG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C=C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


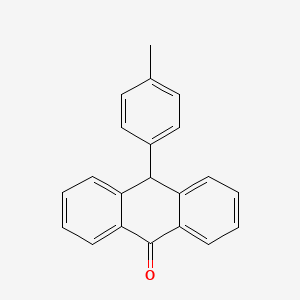
![1-[2-(Benzylamino)-2-oxoethyl]-3-(benzylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14292714.png)

![3-[(4-Chlorophenyl)carbamoyl]-1-[2-(dodecyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14292726.png)
![3-(2-{2-[(2-Heptylundecyl)oxy]ethoxy}ethoxy)propan-1-amine](/img/structure/B14292732.png)
![1-(Methoxymethyl)-6-oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14292739.png)
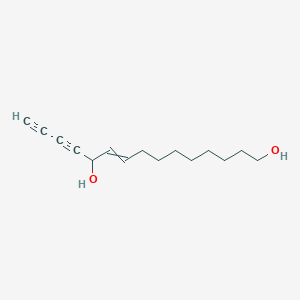

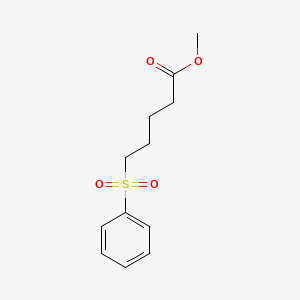
![N-[(4-Chlorophenyl)carbamoyl]ethanethioamide](/img/structure/B14292764.png)

![Bromo[4-(propan-2-yl)phenyl]mercury](/img/structure/B14292781.png)
